5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Scientific Research Applications
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets to inhibit their function . This inhibition can lead to a variety of changes, depending on the specific target and the biochemical pathway in which it is involved.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be numerous, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . These compounds have been found to inhibit a variety of targets involved in different biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A related compound, a pyrido[2,3-d]pyrimidin-7(8h)-one, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . Depending on the specific target and biochemical pathway, these effects could include inhibition of cell growth, induction of apoptosis, reduction of inflammation, and more .
Biochemical Analysis
Biochemical Properties
5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of Threonine Tyrosine Kinase (TTK), exhibiting strong binding affinity . The nature of these interactions is typically through binding, where the compound attaches to the active site of the enzyme or protein, potentially altering its function .
Cellular Effects
In terms of cellular effects, 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been found to have significant impacts on various types of cells and cellular processes. For example, it has been shown to selectively suppress the proliferation of EGFR T790M mutated H1975 NSCLC cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit strong binding affinity with a Kd value of 0.15 nM, but was significantly less potent against a panel of 402 wild-type kinases at 100 nM .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits high photoluminescence quantum efficiency (PLQY), suggesting potential stability in certain conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 5-(4-fluorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in animal models are limited, one representative compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Metabolic Pathways
Given its potential as a kinase inhibitor , it may interact with enzymes or cofactors involved in kinase-related metabolic pathways.
Transport and Distribution
Given its potential interactions with various enzymes and proteins , it may be transported and distributed via these biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is to use pyridine and pyrimidine derivatives as starting materials. The synthetic route may involve the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of the 4-Fluorophenyl Group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Furan-2-ylmethyl Group: This can be done through alkylation reactions using furan-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Known for its use in fluorescent materials for OLEDs.
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Uniqueness
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c19-12-5-3-11(4-6-12)14-7-8-20-16-15(14)17(23)21-18(24)22(16)10-13-2-1-9-25-13/h1-9H,10H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFTJMQXCQWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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